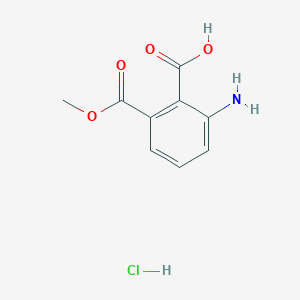

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride: is a chemical compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.64 g/mol . It is a white to yellow or light green solid that is used primarily in research settings . The compound is known for its applications in various chemical reactions and its potential use in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride typically involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The starting material for the synthesis is often dimethyl terephthalate, which undergoes these transformations to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development and Synthesis:

2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties, making it a candidate for drug formulation .

Analytical Chemistry:

In analytical chemistry, this compound is utilized as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Its purity and stability make it suitable for calibration purposes, ensuring accurate measurements in complex biological matrices .

Agrochemical Applications

Pesticide Development:

Research indicates that this compound can be utilized in the synthesis of agrochemicals, particularly pesticides. Its derivatives have shown efficacy against various pests and diseases affecting crops. The compound's ability to modify biological pathways makes it a valuable precursor in the development of novel agrochemical formulations .

Herbicide Formulation:

The compound also plays a role in herbicide formulation, where it can be modified to enhance selectivity and efficacy against specific weed species. This application is crucial for developing environmentally friendly herbicides that minimize harm to non-target plants .

Chemical Research and Development

Synthetic Chemistry:

In synthetic organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows chemists to perform various transformations, leading to the creation of new compounds with potential industrial applications .

Material Science:

The compound's derivatives are being investigated for their potential use in material science, particularly in the development of polymers with specific properties. Research into its thermal stability and mechanical strength could lead to innovative materials with applications in coatings and composites .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-6-methylbenzoic acid

- 2-Amino-6-chlorobenzoic acid

- 2-Amino-6-methoxybenzoic acid

Comparison:

- 2-Amino-6-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group. It has different reactivity and applications .

- 2-Amino-6-chlorobenzoic acid: Contains a chlorine atom, which alters its chemical properties and reactivity compared to the methoxycarbonyl derivative .

- 2-Amino-6-methoxybenzoic acid: Similar to 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride but lacks the hydrochloride component, affecting its solubility and reactivity .

Biologische Aktivität

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is a chemical compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.64 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and its role in drug discovery.

The compound is characterized by the presence of an amino group and a methoxycarbonyl group, which contribute to its reactivity and biological interactions. It can undergo several chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 9 | 50 |

| Bacillus subtilis | 8 | 25 |

| Enterococcus faecium | 15 | 100 |

| Candida albicans | 8 | 125 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The mechanism of action for this compound involves its interaction with specific enzymes and cellular pathways. It acts as an inhibitor or substrate in enzymatic reactions, which can alter metabolic processes within microbial cells. This interaction is crucial for its antimicrobial effects .

Drug Development

This compound has been explored for its potential therapeutic applications. Its structural properties allow it to be a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections .

Case Study: Synthesis of Antimicrobial Agents

In a study conducted on novel antimicrobial agents derived from this compound, various derivatives were synthesized and screened for biological activity. The derivatives showed varying degrees of effectiveness against resistant bacterial strains, indicating that modifications to the methoxycarbonyl group could enhance potency .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison of Similar Compounds

| Compound | Structure Difference | Notable Activity |

|---|---|---|

| 2-Amino-6-methylbenzoic acid | Methyl group instead of methoxycarbonyl | Different reactivity |

| 2-Amino-6-chlorobenzoic acid | Chlorine atom present | Altered chemical properties |

| 2-Amino-6-methoxybenzoic acid | Lacks hydrochloride component | Affects solubility and reactivity |

This comparison highlights how structural variations influence biological activity and potential applications in drug design.

Eigenschaften

IUPAC Name |

2-amino-6-methoxycarbonylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12;/h2-4H,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKKHVAEYCYZSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.